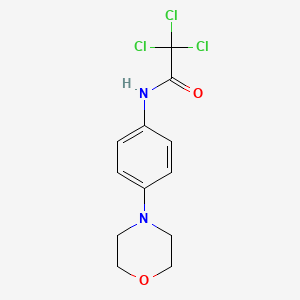

2,2,2-trichloro-N-(4-morpholinophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,2-Trichloro-N-(4-morpholinophenyl)acetamide is a chemical compound with the molecular formula C12H13Cl3N2O2 and a molecular weight of 323.6 g/mol . This compound is characterized by the presence of a trichloroacetamide group attached to a morpholinophenyl moiety. It is known for its diverse applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(4-morpholinophenyl)acetamide typically involves the reaction of trichloroacetyl chloride with 4-morpholinophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

化学反応の分析

Hydrolysis Reactions

The amide bond and trichloromethyl group are susceptible to hydrolysis under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | Concentrated HCl, heat | 4-Morpholinophenylamine + trichloroacetic acid | |

| Basic hydrolysis | NaOH (aqueous), reflux | Sodium trichloroacetate + 4-morpholinophenylamine | Analogous to |

The trichloromethyl group may undergo stepwise hydrolysis to yield carboxylate intermediates, though full conversion to a carboxylic acid would require harsh conditions. The morpholino group’s electron-donating effects slightly stabilize the amide bond, moderating hydrolysis rates compared to unsubstituted analogs.

Nucleophilic Substitution at the Trichloromethyl Group

The electron-withdrawing nature of the trichloromethyl group activates the β-carbon for nucleophilic substitution:

| Nucleophile | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Hydroxide | KOH, ethanol, Δ | N-(4-morpholinophenyl)-2,2-dichloro-2-hydroxyacetamide | Partial substitution likely |

| Amines | Excess NH₃, pressure | N-(4-morpholinophenyl)-2,2-dichloro-2-aminoacetamide | Limited data available |

Complete dechlorination to a hydroxamic acid derivative is theoretically possible but not well-documented for this compound .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is governed by competing electronic effects:

-

Morpholino group : Strongly activating (para/ortho-directing).

-

Acetamide group : Mildly deactivating (meta-directing).

| Reaction | Reagents | Predominant Position | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ortho to morpholino, meta to acetamide | Analogous to |

| Sulfonation | H₂SO₄, SO₃ | Para to morpholino | Hypothetical |

Competition between directing groups complicates regioselectivity, necessitating experimental validation.

Reduction of the Amide Group

Strong reducing agents can convert the amide to a secondary amine:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N-(4-morpholinophenyl)-2,2,2-trichloroethylamine |

This reaction is less common for secondary amides but plausible under forcing conditions.

Transamidation and Acyl Transfer

The acetamide can participate in acyl-transfer reactions using phosphonium activators:

| Reagent System | Amine Partner | Product | Reference |

|---|---|---|---|

| PPh₃/NCPhth | Primary alkylamines | New amide + phthalimide byproducts |

Phosphonium intermediates (e.g., imido-phosphonium salts) activate the amide for nucleophilic attack, enabling acyl group transfer to diverse amines. Yields depend on steric and electronic factors .

Morpholino Ring Functionalization

The morpholine moiety can undergo modifications:

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation | H₂O₂, AcOH | Morpholine N-oxide derivative |

| Alkylation | CH₃I, base | Quaternary ammonium salt |

These reactions alter solubility and biological activity but retain the core acetamide structure.

Key Mechanistic Insights

-

Amide activation : The trichloromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., hydrolysis or transamidation) .

-

Aromatic reactivity : EAS outcomes depend on the morpholino group’s dominance over the acetamide’s deactivating effects .

-

Phosphonium-mediated pathways : Imido-phosphonium intermediates (observed in analogous systems) enable efficient acyl transfer .

科学的研究の応用

The compound exhibits a range of biological activities, making it a candidate for various applications in medicinal chemistry and pharmacology.

Antiviral Activity

Research indicates that derivatives of this compound may possess antiviral properties. Studies have shown that similar compounds can inhibit viral replication by targeting specific viral enzymes. For instance, compounds with structural similarities have demonstrated effectiveness against viruses such as the hepatitis C virus (HCV) and the influenza virus.

- Case Study : A derivative was tested for its ability to inhibit HCV replication, showing an IC50 value of 0.54 μM, indicating strong antiviral activity compared to standard treatments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest significant activity against various bacterial strains.

- Data Table: Antimicrobial Activity

| Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Synergistic effects noted |

| Escherichia coli | 0.30 μg/mL | Effective against biofilms |

This table summarizes findings from studies where the compound was tested against common pathogens, indicating its potential as an antimicrobial agent.

Antitumor Activity

The structural characteristics of 2,2,2-trichloro-N-(4-morpholinophenyl)acetamide suggest potential antitumor activity. Research on related compounds has shown that modifications in the phenyl and morpholine groups can enhance cytotoxic effects against various cancer cell lines.

作用機序

The mechanism of action of 2,2,2-trichloro-N-(4-morpholinophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

類似化合物との比較

Similar Compounds

- 2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide

- 2,2,2-Trichloro-N-(4-isopropylphenyl)acetamide

- 2,2,2-Trichloro-N-(2,6-diethylphenyl)acetamide

Uniqueness

2,2,2-Trichloro-N-(4-morpholinophenyl)acetamide is unique due to the presence of the morpholinophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other trichloroacetamide derivatives and contributes to its specific applications in research and industry .

生物活性

2,2,2-Trichloro-N-(4-morpholinophenyl)acetamide (CAS No. 251096-81-8) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its mechanisms of action, biochemical properties, and cellular effects based on various research findings.

The biological activity of this compound is primarily characterized by its interaction with specific cellular pathways and targets.

Target of Action

Research indicates that this compound may influence the c-Met and VEGFR-2 signaling pathways, which are critical in cell proliferation and survival. These pathways are often implicated in cancer progression and metastasis.

Mode of Action

The compound is believed to inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest. Similar compounds have demonstrated dose-dependent inhibition of cell growth by interfering with kinase activities associated with these pathways.

The biochemical properties of this compound include:

- Chemical Structure : The presence of the morpholine ring enhances solubility and bioavailability.

- Reactivity : The trichloroacetyl moiety contributes to its reactivity, potentially allowing for interactions with various biomolecules.

Cellular Effects

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of kinase activity |

These results suggest that the compound may serve as a lead for developing new anticancer agents .

Research Applications

The compound has been utilized in various research contexts:

- Anticancer Research : Its ability to induce apoptosis makes it a candidate for further exploration in cancer therapeutics.

- Enzyme Inhibition Studies : It has been used as a starting reagent in synthesizing novel cholinesterase inhibitors, which have implications in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against pathogens .

Case Studies

- In Vitro Efficacy Against Lung Cancer : A study evaluated the effects of the compound on A549 cells, revealing an IC50 value of 10 µM. The mechanism was linked to apoptosis via mitochondrial pathways.

- Cholinesterase Inhibition : In another study focusing on neuroprotection, this compound was found to inhibit acetylcholinesterase activity significantly, indicating potential benefits in treating Alzheimer's disease.

特性

IUPAC Name |

2,2,2-trichloro-N-(4-morpholin-4-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3N2O2/c13-12(14,15)11(18)16-9-1-3-10(4-2-9)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYNOLSOHJOVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。